molecular formula C12H7FN2O2S B1326704 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 912770-16-2

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No.: B1326704
CAS No.: 912770-16-2
M. Wt: 262.26 g/mol
InChI Key: SMOZVQMFVRHMCY-UHFFFAOYSA-N
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Description

Chemical Structure and Identifiers 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is an organic compound with the molecular formula C 12 H 7 FN 2 O 2 S and a CAS Registry Number of 912770-16-2 . It is part of the imidazo[2,1-b][1,3]thiazole family, a fused heterocyclic system known for its relevance in medicinal chemistry . Research Applications and Value This compound serves as a valuable chemical intermediate for researchers synthesizing more complex molecules. While specific biological data for this exact molecule may be limited, its core structure is a scaffold of significant interest. Scientific literature indicates that imidazo[2,1-b]thiazole derivatives are actively investigated for their biological activity . For instance, related conjugates have been synthesized and evaluated as inhibitors of the metalloenzyme carbonic anhydrase (CA) . Certain analogues within this chemical class have demonstrated selective inhibitory activity against the cytosolic isoform hCA II, which is a known drug target for conditions like glaucoma and epilepsy . The presence of the carboxylic acid functional group on the core structure provides a handle for further chemical modification, allowing researchers to create amide conjugates or other derivatives for structure-activity relationship (SAR) studies . Handling and Usage This product is intended for research and laboratory use only. It is not approved for use in humans or animals as a drug, cosmetic, or for any other purpose. Researchers should consult the Safety Data Sheet (SDS) for safe handling procedures .

Properties

IUPAC Name

6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O2S/c13-8-4-2-1-3-7(8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOZVQMFVRHMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649280
Record name 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-16-2
Record name 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Research indicates that compounds containing imidazo and thiazole moieties exhibit cytotoxic effects against several cancer cell lines. The ability of this compound to inhibit tumor growth is attributed to its interference with cellular signaling pathways involved in proliferation and survival .
  • Antimicrobial Properties : Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazoles possess antibacterial and antifungal activities. The compound's mechanism may involve the disruption of microbial cell membranes or inhibition of essential enzymes .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly concerning neurodegenerative diseases such as Alzheimer's. Heterocyclic compounds are known to interact with acetylcholinesterase and butyrylcholinesterase, which are crucial targets in Alzheimer's treatment . Research is ongoing to evaluate the efficacy of this compound in enhancing cognitive function or providing neuroprotective effects.

Chemical Probes

This compound can serve as a chemical probe in biochemical assays. Its ability to selectively bind to specific proteins or enzymes makes it valuable for studying biological processes and validating drug targets .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of a series of imidazo[2,1-b][1,3]thiazole derivatives. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. Mechanistic studies indicated that these compounds induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of various heterocyclic compounds revealed that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead candidate for developing new antibiotics amid rising antibiotic resistance .

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. Molecular docking studies have shown that it can form stable complexes with proteins, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[2,1-b][1,3]thiazole Derivatives

Compound Name Substituent (Position) Key Functional Groups Biological Activity IC₅₀/EC₅₀ Reference
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid 2-Fluorophenyl (6) Carboxylic acid (3) Diuretic N/A
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid 4-Fluorophenyl (6) Carboxylic acid (3) Unspecified (structural analog) N/A
6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester 2-Nitrophenyl (6) Ethyl ester (3) Synthetic intermediate (79% yield) N/A
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime (CITCO) 4-Chlorophenyl (6) Oxime (5) Human CAR agonist N/A
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) 4-Methylsulfonylphenyl (6) None Enzyme inhibitor (unspecified) IC₅₀ = 1.4 µM
6-(3-Aminophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid ethyl ester 3-Aminophenyl (6) Ethyl ester (3) Synthetic intermediate N/A
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid 2-Thienyl (6) Propanoic acid (3) Unspecified (commercial availability) N/A
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide (3d) 4-Bromophenyl (6) Hydrazinecarbothioamide Aldose reductase inhibitor IC₅₀ = 1.4 µM

Key Observations:

Substituent Position and Electronic Effects: The 2-fluorophenyl group in the target compound vs. unspecified pathways). Electron-withdrawing groups (e.g., nitro in , methylsulfonyl in ) enhance electrophilicity, which may improve binding to enzymes like aldose reductase or kinases. Conversely, electron-donating groups (e.g., 3-aminophenyl in ) could facilitate hydrogen bonding in receptor interactions.

Functional Group Modifications :

  • Carboxylic acid (target compound) vs. ethyl ester (): The free acid improves water solubility and direct target engagement, whereas esters may act as prodrugs with enhanced membrane permeability .
  • Oxime (CITCO, ) and hydrazinecarbothioamide () derivatives exhibit distinct mechanisms, such as receptor agonism (CAR activation) or enzyme inhibition (aldose reductase).

Biological Activity Trends: Compounds with halogenated aryl groups (fluoro, chloro, bromo) show diverse activities: diuretics (), CAR agonists (), and enzyme inhibitors ().

Biological Activity

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C12H8FN3OS
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 912770-16-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets involved in cancer cell proliferation and survival. It has been shown to inhibit various kinases, including FLT3, which is critical in the signaling pathways of acute myeloid leukemia (AML).

Efficacy Against Cancer Cell Lines

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit potent anti-cancer activities. For instance:

  • FLT3-dependent AML : A study found that certain derivatives demonstrated IC50 values as low as 0.002μM0.002\,\mu M against the MV4-11 cell line, indicating strong cytotoxic effects specifically targeting FLT3-dependent cells .
  • Cervical Cancer : In contrast, these compounds showed minimal activity against FLT3-independent cervical cancer cell lines (HeLa), highlighting the specificity of their action .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications on the imidazo[2,1-b][1,3]thiazole scaffold can significantly influence the biological activity. The presence of a fluorophenyl group enhances the potency against specific cancer types while maintaining selectivity.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Imidazo[2,1-b]thiazole Derivatives :
    • A series of derivatives were synthesized and tested for their anti-cancer properties.
    • Compounds displayed varying degrees of inhibition against FLT3 with notable selectivity towards AML cells compared to non-cancerous cells .
  • Inhibition of Focal Adhesion Kinase (FAK) :
    • Another class of imidazo-thiazole derivatives was reported to inhibit FAK phosphorylation in pancreatic cancer models.
    • Compounds showed IC50 values ranging from 0.59μM0.59\,\mu M to 2.81μM2.81\,\mu M, indicating potential for use in combination therapies with existing chemotherapeutics like gemcitabine .

Summary of Findings

The biological activity of this compound demonstrates promising potential as an anti-cancer agent. Its efficacy against specific cancer types and mechanisms involving kinase inhibition make it a candidate for further development.

CompoundTargetIC50 (μM)Cell Line
This compoundFLT30.002MV4-11
Imidazo-thiazole derivativeFAK0.59 - 2.81Pancreatic cancer

Q & A

Q. What synthetic methodologies are most effective for preparing 6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid and its derivatives?

A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) is a highly efficient method for synthesizing fused imidazo[2,1-b]thiazoles. This protocol achieves yields of 90–96% with high selectivity and minimal purification steps. Key substrates include arylacetic acids and imidazo[2,1-b]thiazole precursors. Reaction monitoring via TLC (silica gel, UV detection) and characterization by melting point analysis are critical for quality control .

Q. How are imidazo[2,1-b]thiazole derivatives characterized structurally and analytically?

Standard protocols involve:

  • Spectroscopy : IR (C=O stretch at ~1700 cm⁻¹), 1H^1H NMR (fluorophenyl protons at δ 7.2–7.8 ppm), and 13C^{13}C NMR (carboxylic acid carbon at ~165 ppm) .
  • Chromatography : TLC with UV detection for reaction monitoring .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., exact mass 262.0388 for the parent compound) .

Q. What in vitro assays are used to screen the biological activity of this compound?

Primary cytotoxicity screening often employs the NCI’s 3-cell line panel (leukemia, lung, and prostate cancer), with follow-up studies using a 60-cell line panel. For example, derivatives like [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide showed log10_{10}GI50_{50} values < -8.00 against prostate cancer (PC-3) . Antimicrobial activity is assessed via MIC assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this scaffold?

SAR analysis focuses on:

  • Substituent effects : Fluorophenyl groups enhance membrane permeability, while carboxylic acid moieties improve solubility and target binding (e.g., pantothenate synthetase inhibition in M. tuberculosis) .
  • Hybrid derivatives : Incorporating triazole or thiadiazole rings (e.g., 6-[(pyridin-2-yl)oxy]imidazo[2,1-b]thiazines) broadens activity spectra, including anti-inflammatory and antifungal effects .
  • Cytotoxicity : Arylidenehydrazide derivatives exhibit improved GI50_{50} values via apoptosis induction in cancer cells .

Q. What computational tools are used to predict binding modes and pharmacokinetic properties?

  • Docking studies : Molecular docking into M. tuberculosis pantothenate synthetase (PDB: 3IVX) identifies key hydrogen bonds between the carboxylic acid group and Arg157/His47 .
  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps predict reactivity and interaction sites .
  • ADMET prediction : SwissADME evaluates drug-likeness (e.g., LogP ~2.5, TPSA ~75 Ų) .

Q. How can synthetic challenges, such as low yields in heterocyclic fusion, be addressed?

  • Solvent-free conditions : Reduce side reactions and improve atom economy (e.g., Eaton’s reagent for Friedel-Crafts acylation) .
  • Catalytic systems : Ionic liquids (e.g., [BMIM]BF4_4) enhance reaction rates in thiadiazole-imidazole hybrid synthesis .
  • Microwave-assisted synthesis : Shortens reaction times for Mannich base derivatives (e.g., 6-(1-benzofuran-2-yl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazoles) .

Q. How do contradictory data in biological assays arise, and how can they be resolved?

  • Variability in cell lines : Prostate cancer PC-3 vs. leukemia HL-60 may show divergent GI50_{50} values due to differential expression of target proteins .
  • Assay conditions : MIC values for Candida albicans vary with incubation time (24 vs. 48 hrs) .
  • Statistical validation : Triplicate experiments with ANOVA (p < 0.05) and IC50_{50} curve fitting (GraphPad Prism) reduce outliers .

Key Data from Literature

Property Value/Outcome Reference
Synthetic yield90–96% (Friedel-Crafts acylation)
Cytotoxicity (PC-3)log10_{10}GI50_{50} < -8.00
5-Lipoxygenase inhibition89% at 10 µM
M. tuberculosis MIC0.5–2.0 µg/mL
HOMO-LUMO gap4.5 eV (DFT calculation)

Notes for Methodological Rigor

  • Reproducibility : Use commercial reagents (e.g., Sigma-Aldryl) with ≥95% purity and validate via COA .
  • Negative controls : Include DMSO vehicle controls in bioassays to rule out solvent effects .
  • Crystallography : X-ray structures (e.g., CCDC 1058902) resolve ambiguities in fused-ring conformations .

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